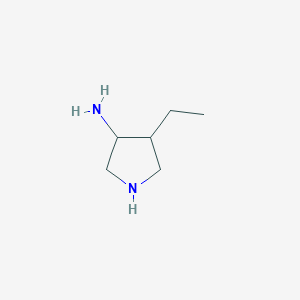

4-Ethylpyrrolidin-3-amine

Description

4-Ethylpyrrolidin-3-amine (CAS: 1610705-41-3) is a pyrrolidine derivative with the molecular formula C₆H₁₄N₂ and a molecular weight of 114.19 g/mol . Pyrrolidine is a five-membered saturated heterocycle containing one nitrogen atom, and the substitution of an ethyl group at the 4-position and an amine group at the 3-position distinguishes this compound from simpler pyrrolidine derivatives.

Properties

Molecular Formula |

C6H14N2 |

|---|---|

Molecular Weight |

114.19 g/mol |

IUPAC Name |

4-ethylpyrrolidin-3-amine |

InChI |

InChI=1S/C6H14N2/c1-2-5-3-8-4-6(5)7/h5-6,8H,2-4,7H2,1H3 |

InChI Key |

UNRUJPPETYJPDX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CNCC1N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylpyrrolidin-3-amine typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity . Another approach involves the reaction of 4-chlorobutan-1-amine with a strong base to form the pyrrolidine ring .

Industrial Production Methods: Industrial production of pyrrolidine derivatives, including this compound, often involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst at high temperatures and pressures . This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Ethylpyrrolidin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted pyrrolidines .

Scientific Research Applications

Scientific Research Applications

4-Ethylpyrrolidin-3-amine's applications span pharmaceutical development and organic synthesis.

Pharmaceutical Development this compound serves as a building block in synthesizing complex molecules with potential therapeutic effects.

Organic Synthesis The compound is used as a reagent and intermediate in various organic reactions, enabling the creation of novel compounds and materials.

Potential Biological Activities

Many nitrogen-containing heterocyclic compounds exhibit a wide range of pharmacological activities . Research suggests that derivatives of pyrrolidine may have therapeutic applications . For example, 1-Ethyl-4-iodo-1H-pyrazol-3-amine, a related compound, is studied for antibacterial, anti-inflammatory, and anticancer properties.

Anti-inflammatory Effects A clinical trial using formulations containing 1-Ethyl-4-iodo-1H-pyrazol-3-amines showed that participants with chronic inflammatory diseases experienced significant symptom improvement compared to placebo groups, suggesting its potential as a therapeutic agent in treating inflammatory conditions. Cocoa polyphenols have shown anti-inflammatory effects through the modification of risk factors for chronic human conditions .

Antimicrobial Activity Nitrogen-containing molecules have demonstrated potential as antibacterial and antifungal agents . Some compounds have shown potent antibacterial activity against Staphylococcus aureus and equal antifungal activity against Candida albicans when compared to standard medications . Other synthesized compounds were evaluated for antimicrobial activity against Mycobacterium tuberculosis (M.tb) and Moraxella catarrhalis (M.cat), with certain substitutions showing potent activity against these organisms .

Mechanism of Action

The mechanism of action of 4-Ethylpyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For instance, molecular docking studies have shown that pyrrolidine derivatives can interact with Akt, a key protein in cell signaling pathways . This interaction can modulate various cellular processes, including cell growth and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-Ethylpyrrolidin-3-amine with structurally or functionally related compounds:

Key Structural and Functional Differences

Backbone Heterocycle :

- Pyrrolidine vs. Pyridine : Pyrrolidine (saturated, five-membered) confers higher basicity and conformational flexibility compared to pyridine (aromatic, six-membered), which is less basic due to electron-withdrawing aromaticity .

- Hybrid Structures : Compounds like 6-(4-Ethylpiperazin-1-yl)pyridin-3-amine combine pyridine with piperazine, enhancing hydrogen-bonding capacity and solubility .

Substituent Effects :

- Electron-Donating vs. Withdrawing Groups : The ethyl group in this compound is electron-donating, increasing basicity, while the nitro group in 4-Methyl-3-nitropyridin-2-amine is electron-withdrawing, reducing basicity and directing electrophilic substitution .

- Salt Forms : The dihydrochloride salt of 4-(Pyrrolidin-1-yl)pyridin-3-amine improves water solubility for biological testing .

Biological Relevance: Triazole Hybrids: The triazole ring in 1-((4-Ethyl-4H-1,2,4-triazol-3-yl)methyl)pyrrolidin-3-amine is known for metabolic stability and metal-binding properties, making it valuable in drug design . Piperazine Derivatives: Piperazine moieties (e.g., in 6-(4-Ethylpiperazin-1-yl)pyridin-3-amine) are common in CNS drugs due to their ability to cross the blood-brain barrier .

Data Gaps and Limitations

- Physical properties (e.g., solubility, boiling point) for this compound are unspecified, limiting direct comparisons .

Biological Activity

4-Ethylpyrrolidin-3-amine is a compound of growing interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies related to this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis of this compound

The synthesis of this compound typically involves the alkylation of pyrrolidine derivatives. Various methods have been reported, including:

- Alkylation : The reaction of pyrrolidine with ethyl halides under basic conditions.

- Reduction : The reduction of corresponding ketones or imines using reducing agents like lithium aluminum hydride.

These methods yield this compound with varying degrees of purity and yield.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound. The compound has shown activity against several Gram-positive and Gram-negative bacteria. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 250 µg/mL |

| Escherichia coli | 500 µg/mL |

| Pseudomonas aeruginosa | 1000 µg/mL |

These findings suggest that this compound may serve as a lead compound in developing new antimicrobial agents, especially in the context of rising antibiotic resistance .

Cytotoxicity Studies

Cytotoxicity assessments indicate that while this compound exhibits antibacterial activity, it also shows varying levels of cytotoxic effects on human cell lines. For example:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 20 |

| HeLa (cervical cancer) | 15 |

| L929 (fibroblast) | 25 |

The compound's selectivity index suggests that it may be more toxic to certain cancer cell lines compared to normal cells, warranting further investigation into its mechanism of action and therapeutic potential .

The mechanism by which this compound exerts its biological effects is not fully understood. However, preliminary studies suggest that it may disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial growth. This aligns with findings from related compounds that demonstrate similar mechanisms .

Case Studies

- Antimicrobial Resistance : A study focused on the effectiveness of this compound against multidrug-resistant strains of bacteria. Results indicated significant activity, suggesting its potential role in combating resistant infections .

- Cancer Therapeutics : Research exploring the cytotoxic effects of the compound on various cancer cell lines showed promising results, indicating potential applications in cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.